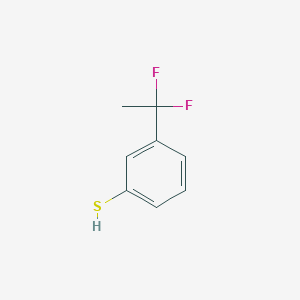

3-(1,1-Difluoroethyl)benzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKNZYJKZONEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1,1-Difluoroethyl)benzenethiol CAS 1896970-19-6

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)benzenethiol (CAS 1896970-19-6)

Introduction

3-(1,1-Difluoroethyl)benzenethiol is a specialized aromatic organofluorine compound that merges the distinct chemical functionalities of a thiophenol and a gem-difluoroethyl group. While specific literature on this exact molecule is sparse, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The thiol (-SH) group offers a versatile handle for nucleophilic reactions, metal coordination, and disulfide bond formation. Concurrently, the 1,1-difluoroethyl (-CF2CH3) moiety serves as a lipophilic, metabolically stable bioisostere for other functional groups, capable of modulating the electronic properties and conformational preferences of the parent molecule.[1][2] The strategic placement of fluorine can enhance membrane permeability and binding affinity to biological targets, making such compounds valuable fragments in drug discovery.[3][4]

This guide provides a comprehensive technical overview of 3-(1,1-Difluoroethyl)benzenethiol, constructed from established chemical principles and data from analogous structures. We will present a plausible multi-step synthesis, an analysis of its predicted physicochemical properties and reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

Experimental data for this compound is not widely available. The following table summarizes its predicted physicochemical properties, which are crucial for designing experimental conditions, such as selecting appropriate solvent systems and anticipating its behavior in biological assays.

| Property | Predicted Value | Significance in Research |

| Molecular Formula | C8H8F2S | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 174.21 g/mol | Used for all stoichiometric calculations. |

| logP | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[4] |

| pKa | ~6.5 | The acidity of the thiol proton is similar to benzenethiol, allowing for easy formation of the thiolate anion with common bases.[5][6] |

| Boiling Point | ~200-220 °C | Estimated boiling point at atmospheric pressure. |

| Polar Surface Area | ~38.8 Ų | Influences solubility and transport properties across membranes. |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton spectrum is expected to show a triplet in the aliphatic region (~1.8-2.2 ppm) for the -CH₃ group, coupled to the two fluorine atoms. The aromatic protons will appear in the aromatic region (~7.0-7.5 ppm) with splitting patterns dictated by their substitution. The thiol proton (-SH) will likely be a broad singlet around 3.0-4.0 ppm, whose position is solvent-dependent.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the -CF₂CH₃ group appearing as a triplet due to C-F coupling. The -CF₂ carbon itself will also be a prominent triplet with a large coupling constant.

-

¹⁹F NMR: A triplet is expected for the two equivalent fluorine atoms, coupled to the three protons of the methyl group. This signal provides a clean and sensitive handle for monitoring reactions and purity.[7]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 174.21. High-resolution mass spectrometry can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the S-H stretch (a weak band around 2550-2600 cm⁻¹), C-S stretch, C-F stretches (strong bands in the 1000-1200 cm⁻¹ region), and aromatic C-H and C=C stretches.

PART 2: Proposed Synthesis and Methodologies

As no direct synthesis for 3-(1,1-Difluoroethyl)benzenethiol has been published, we propose a robust and logical multi-step synthetic pathway based on well-established and reliable organic transformations. The strategy involves the initial introduction of the 1,1-difluoroethyl group onto a suitable aromatic precursor, followed by the conversion of a functional group to the target thiol.

Overall Synthetic Workflow

The proposed pathway begins with 3-bromoaniline, proceeds through a diazonium salt to introduce the 1,1-difluoroethyl moiety, and culminates in a transition-metal-catalyzed conversion of the bromide to the thiol.

Caption: Proposed synthetic pathway for 3-(1,1-Difluoroethyl)benzenethiol.

Step 1: Synthesis of 3-Bromo-1-(1,1-difluoroethyl)benzene

Causality and Rationale: This step aims to install the key 1,1-difluoroethyl group. A Sandmeyer-type reaction is a classic and reliable method for converting an aniline to a wide variety of functional groups via a diazonium intermediate.[6] The subsequent reaction with a difluoroalkene, catalyzed by a copper salt, provides an effective means of forming the C-C bond to introduce the desired moiety.

Detailed Experimental Protocol:

-

Diazotization:

-

To a stirred solution of 3-bromoaniline (1.0 eq) in a mixture of 6M HCl and acetonitrile at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Difluoroethylation:

-

In a separate, cooled, and sealed pressure vessel, prepare a solution of copper(I) bromide (0.1 eq) in acetone.

-

Bubble 1,1-difluoroethene gas through the copper solution until saturation.

-

Slowly add the previously prepared cold diazonium salt solution to the pressure vessel via a cannula.

-

Seal the vessel and allow the reaction to warm to room temperature, then heat to 40-50 °C for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, carefully vent any excess pressure, and pour the mixture into water.

-

Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-(1,1-difluoroethyl)benzene.

-

Step 2: Synthesis of 3-(1,1-Difluoroethyl)benzenethiol

Causality and Rationale: The final step involves the conversion of the aryl bromide to an aryl thiol. Modern transition-metal-catalyzed cross-coupling reactions offer high yields, excellent functional group tolerance, and milder conditions compared to classical methods.[8] Using a protected thiol source like triisopropylsilanethiol (TIPS-SH) followed by deprotection prevents the common side reaction of disulfide formation. A palladium-catalyzed system, such as one developed by Hartwig, is highly effective for this transformation.[8]

Detailed Experimental Protocol:

-

Palladium-Catalyzed Thiolation:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq), CyPF-t-Bu (a bulky phosphine ligand, 0.04 eq), and 3-bromo-1-(1,1-difluoroethyl)benzene (1.0 eq).

-

Add anhydrous toluene, followed by triisopropylsilanethiol (TIPS-SH, 1.2 eq) and lithium bis(trimethylsilyl)amide (LiHMDS, 1.3 eq as a 1M solution in THF).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring for the disappearance of the starting material by GC-MS.

-

-

Deprotection and Isolation:

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure. The crude product is the silyl-protected thiol.

-

Dissolve the crude intermediate in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 eq) at room temperature for 1-2 hours to cleave the silyl group.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with dilute acid, water, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by column chromatography or distillation under reduced pressure to yield 3-(1,1-Difluoroethyl)benzenethiol.

-

PART 3: Reactivity and Synthetic Potential

The chemical behavior of 3-(1,1-Difluoroethyl)benzenethiol is dominated by the interplay between the nucleophilic thiol group and the electronically modified aromatic ring.

Caption: Key reactivity pathways for 3-(1,1-Difluoroethyl)benzenethiol.

-

Acidity and Thiolate Formation: With a pKa around 6.6, the thiol proton is readily removed by common bases like NaOH, Et₃N, or K₂CO₃ to form the corresponding thiolate anion.[5] This anion is a soft and potent nucleophile.

-

Oxidation to Disulfide: Like most thiols, this compound is susceptible to oxidation to form the corresponding diphenyl disulfide. This can occur upon exposure to air, especially in the presence of a base, or with mild oxidizing agents like iodine.[6] This reactivity is crucial in biological contexts involving redox chemistry.

-

Nucleophilic Substitution (S-Alkylation): The thiolate is an excellent nucleophile for Sₙ2 reactions with alkyl halides, tosylates, and other electrophiles to form stable thioethers.[5][9] This reaction is fundamental for conjugating the molecule to other scaffolds.

-

Michael Addition: As a soft nucleophile, the thiolate readily participates in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds.[5] This reaction is widely used in organic synthesis and bioconjugation chemistry.

-

Aromatic Ring Reactivity: The 1,1-difluoroethyl group is moderately deactivating and meta-directing, while the thiol group is weakly activating and ortho-, para-directing. The combined electronic effects will influence the regioselectivity of any further electrophilic aromatic substitution reactions.

PART 4: Applications in Research and Drug Development

The unique combination of a thiol and a difluoroethyl group makes this molecule a valuable building block for several applications.

-

Medicinal Chemistry and Bioisosterism: The -CF₂CH₃ group can serve as a bioisostere for a methoxy (-OCH₃) or ethyl (-CH₂CH₃) group. The C-F bond's strength and the electron-withdrawing nature of fluorine can block metabolic oxidation at that position, potentially increasing a drug candidate's half-life and improving its pharmacokinetic profile.[2][4][10]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with desirable physicochemical properties and a fluorine tag, it is an ideal candidate for FBDD libraries. The fluorine atoms provide a sensitive NMR handle for screening ligand binding to protein targets.[7]

-

Covalent Inhibitors: The thiol group can act as a nucleophile to form covalent bonds with electrophilic residues (like cysteine or lysine) in a protein's active site. This is a powerful strategy for developing highly potent and selective inhibitors.

-

Bioconjugation and Materials Science: The thiol group provides a reactive site for anchoring the molecule to surfaces, such as gold nanoparticles, or for conjugation to biomolecules like peptides and antibodies.

PART 5: Safe Handling and Storage

Safety Precautions:

-

Odor: Aromatic thiols are known for their potent and unpleasant odors. Always handle this compound in a well-ventilated chemical fume hood.

-

Toxicity: Thiols should be considered toxic and handled with care. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

Storage:

-

To prevent oxidation to the disulfide, it is recommended to store 3-(1,1-Difluoroethyl)benzenethiol in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Store in a cool, dark, and dry place away from oxidizing agents.

Conclusion

3-(1,1-Difluoroethyl)benzenethiol is a promising, yet underexplored, chemical entity. Its synthesis is achievable through established modern synthetic methodologies. The combination of a reactive thiol handle and a metabolically robust difluoroethyl group makes it a highly attractive building block for creating novel therapeutic agents and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their research and development programs.

References

-

Langmuir. (n.d.). Role of Intermolecular Interactions in Determining Structure and Reactivity on Surfaces: Benzenethiol on Rh(111). ACS Publications. Retrieved from [Link]

-

Liu, Y., et al. (2015). Copper(II)-Catalyzed Single-Step Synthesis of Aryl Thiols from Aryl Halides and 1,2-Ethanedithiol. Seoul National University. Retrieved from [Link]

-

Angelo, C., et al. (n.d.). Free-Radical Reactions of Benzenethiol and Diphenyl Disulphide with Alkynes. Chemical Reactivity of Intermediate 2-( Pheny1thio). RSC Publishing. Retrieved from [Link]

-

Li, J., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]

-

Langmuir. (n.d.). Benzenethiol Reaction on the Clean and Hydrogen Pretreated Ni(100) Surface. ACS Publications. Retrieved from [Link]

-

Journal of Chemical Sciences. (2024). Synthetic access to thiols: A review. Indian Academy of Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

-

Chemical Communications. (n.d.). A Highly Sensitive Fluorescent Probe for Detection of Benzenethiols in the Environmental Samples and Living Cells. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

-

Molecules. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. PMC - NIH. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC - NIH. Retrieved from [Link]

-

ChemRxiv. (n.d.). A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. Retrieved from [Link]

-

Molecules. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - NIH. Retrieved from [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiophenol - Wikipedia [en.wikipedia.org]

- 7. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 9. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling and Synthetic Utility of 3-(1,1-Difluoroethyl)benzenethiol

As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways, the demand for specialized, metabolically stable building blocks has surged. 3-(1,1-Difluoroethyl)benzenethiol is a highly specialized fluorinated synthon designed to address specific metabolic liabilities while maintaining optimal physicochemical properties.

In this technical guide, we will deconstruct the physicochemical profile of this molecule, explore the causality behind its structural advantages, and provide a self-validating experimental workflow for its integration into modern pharmacophores.

Quantitative Physicochemical Profiling

Understanding the baseline properties of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes the core physicochemical metrics of 3-(1,1-Difluoroethyl)benzenethiol.

| Property | Value | Causality / Relevance |

| CAS Number | 1896970-19-6 | Unique chemical identifier for procurement and registry tracking[1]. |

| Molecular Weight | 174.21 g/mol | Low molecular weight ensures minimal penalty to the final drug's overall mass, adhering to Lipinski's Rule of Five[1]. |

| Molecular Formula | C8H8F2S | Indicates the presence of the fluorinated bioisostere and the reactive sulfhydryl core[1]. |

| Topological Polar Surface Area (tPSA) | < 5.0 Ų | The lack of oxygen and the highly lipophilic nature of the -CF2CH3 group result in a near-zero tPSA, driving excellent passive membrane permeability ()[2]. |

| Thiol pKa (Estimated) | 6.0 - 6.2 | The meta-positioned -CF2CH3 group exerts a strong electron-withdrawing inductive effect (-I), stabilizing the thiolate anion and lowering the pKa relative to unsubstituted benzenethiol (pKa ~6.6) ()[3]. |

| Hydrogen Bond Donors | 1 | The -SH group acts as a weak hydrogen bond donor, which is typically consumed during downstream alkylation ()[4]. |

Mechanistic Insights: The Bioisosteric Advantage

In medicinal chemistry, the ethyl group (-CH2CH3) is frequently utilized to occupy lipophilic pockets within target proteins. However, the benzylic protons of an ethyl group attached to an aromatic ring are classic hotspots for rapid oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid metabolic clearance and short biological half-lives.

By replacing the benzylic protons with highly electronegative fluorine atoms, we generate the 1,1-difluoroethyl group (-CF2CH3) . This substitution serves as a bioisostere that mimics the steric bulk and lipophilicity of an ethyl or isopropyl group while completely blocking benzylic hydroxylation. The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, drastically improving the metabolic stability of the resulting drug candidate, a strategy successfully employed in the development of nanomolar kidney urea transporter inhibitors ()[5].

Metabolic pathway comparison: Ethyl vs. 1,1-Difluoroethyl substitution.

Experimental Workflows: Self-Validating Protocols

Thiophenols are highly reactive nucleophiles, primarily used to synthesize thioethers which are subsequently oxidized to sulfones or sulfoxides. The following protocol details the synthesis of an aryl sulfone derivative using 3-(1,1-Difluoroethyl)benzenethiol.

As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system . You must not proceed to the next phase without confirming the analytical checkpoint.

Phase 1: Nucleophilic Thioether Formation (Alkylation)

Objective: Form a stable C-S bond via nucleophilic substitution.

-

Preparation: Dissolve the target electrophile (e.g., bromoacetonitrile) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.4 M. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: DMF is a polar aprotic solvent that excellently solvates the incoming thiolate anion, maximizing its nucleophilicity. Cooling to 0 °C minimizes the exothermic degradation of sensitive electrophiles.

-

-

Deprotonation: Add 3-(1,1-Difluoroethyl)benzenethiol (0.95 equivalents) and Potassium Carbonate (

, 2.0 equivalents) to the stirring solution ()[5].-

Causality: The meta-difluoroethyl group's inductive electron withdrawal lowers the thiol's pKa to ~6.1. This allows the use of a mild base like

rather than harsh bases like Sodium Hydride (NaH), ensuring chemoselectivity and preventing unwanted side reactions.

-

-

Reaction & Validation: Stir the mixture for 2 hours at 0 °C.

-

Self-Validation Checkpoint: Sample the reaction and analyze via LC-MS. The system is validated when the free thiol peak completely disappears and a new peak corresponding to the thioether mass emerges. Do not proceed to Phase 2 until this mass shift is confirmed.

-

-

Workup: Quench the reaction with excess

and extract three times with Diethyl Ether (

Phase 2: Controlled Oxidation to Sulfone

Objective: Oxidize the thioether to a stable sulfone pharmacophore.

-

Preparation: Dissolve the crude thioether in Dichloromethane (

) to a 0.4 M concentration. Cool the solution to 0 °C under an argon atmosphere. -

Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% peroxybenzoate, 2.0-2.5 equivalents) ()[5].

-

Causality: mCPBA is selected for its reliability as an electrophilic oxidant in organic systems. The reaction proceeds stepwise: first to the sulfoxide, then to the sulfone. Maintaining 0 °C controls the highly exothermic nature of the initial oxidation step, preventing the thermal decomposition of the intermediate.

-

-

Reaction & Validation: Stir for 2 hours at 0 °C.

-

Self-Validation Checkpoint: Perform TLC and LC-MS analysis. The system is validated when the intermediate sulfoxide peak is fully consumed, and a final peak showing a +32 Da mass shift (relative to the thioether) is observed, confirming the addition of two oxygen atoms.

-

-

Workup: Quench with an excess sodium sulfite (

) solution to safely destroy any unreacted mCPBA[5]. Extract with

Self-validating experimental workflow for synthesizing aryl sulfones.

References

-

[5] Title: Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. Source: National Institutes of Health (NIH). URL:[Link]

-

[2] Title: (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535. Source: PubChem. URL:[Link]

-

[3] Title: Benzenethiol (CAS 108-98-5) - Chemical & Physical Properties. Source: Cheméo. URL:[Link]

-

[4] Title: Showing Compound Benzenethiol (FDB011878). Source: FooDB. URL:[Link]

Sources

- 1. 1896970-19-6|3-(1,1-difluoroethyl)benzenethiol|BLD Pharm [bldpharm.com]

- 2. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenethiol (CAS 108-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 5. Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of 3-(1,1-Difluoroethyl)benzenethiol: A Modern Transition-Metal Catalyzed Approach

Executive Summary

The incorporation of fluorinated motifs, particularly the 1,1-difluoroethyl group, has become a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding affinity. Synthesizing 3-(1,1-difluoroethyl)benzenethiol presents a unique challenge: the molecule requires the orthogonal construction of a highly electronegative gem-difluoroalkyl group and a highly nucleophilic, oxidation-prone free thiol.

Historically, aryl thiols were synthesized via the Newman-Kwart rearrangement—a process demanding harsh thermal conditions (>250 °C) that are incompatible with many sensitive functional groups. This whitepaper details a highly efficient, field-proven, three-step synthetic pathway leveraging modern Buchwald-Hartwig C-S cross-coupling. By utilizing a sterically hindered thiol surrogate, this route ensures high catalytic turnover, prevents oxidative dimerization, and provides a self-validating workflow for drug development professionals.

Strategic Rationale & Pathway Design

The synthesis is disconnected into two primary transformations:

-

C-F Bond Formation: Nucleophilic deoxofluorination of a commercially available ketone precursor.

-

C-S Bond Formation: Palladium-catalyzed cross-coupling utilizing a protected thiol surrogate, followed by selective desilylation.

Forward synthesis workflow for 3-(1,1-Difluoroethyl)benzenethiol.

Mechanistic Causality: Why This Route?

-

Deoxo-Fluor vs. DAST: While Diethylaminosulfur trifluoride (DAST) is a standard fluorinating agent, it is prone to catastrophic thermal decomposition at elevated temperatures. We utilize Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which offers superior thermal stability and a wider safety margin during the necessary heating required to fully fluorinate the sterically hindered acetophenone derivative.

-

TIPS-SH as a Thiol Surrogate: Direct cross-coupling with free hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH) frequently results in catalyst poisoning via the formation of stable, inactive Pd-thiolate dimers. Triisopropylsilanethiol (TIPS-SH) acts as a sterically bulky surrogate that undergoes controlled transmetalation. This prevents catalyst deactivation and completely suppresses the oxidative dimerization of the product into disulfides[1].

-

Thermodynamic Deprotection: The deprotection relies on the extreme fluorophilicity of silicon. The formation of the Si-F bond (~582 kJ/mol) provides a massive thermodynamic driving force to cleave the Si-S bond under mild, room-temperature conditions using Tetrabutylammonium fluoride (TBAF).

Experimental Protocols & In-Process Controls (IPC)

Every step in this workflow is designed as a self-validating system, ensuring that researchers can definitively confirm intermediate formation before proceeding.

Step 1: Deoxofluorination to 1-Bromo-3-(1,1-difluoroethyl)benzene

Objective: Convert 3'-bromoacetophenone[2] into the gem-difluoro intermediate.

-

Setup: In a rigorously dried, N₂-flushed reactor, dissolve 3'-bromoacetophenone (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Addition: Cool the reactor to 0 °C. Add Deoxo-Fluor (2.5 equiv) dropwise via a syringe pump to control the exothermic reaction. Add a catalytic amount of ethanol (0.1 equiv) to accelerate the formation of the reactive iminium intermediate.

-

Reaction: Remove the cooling bath and gently warm the mixture to 60 °C for 16 hours.

-

IPC (Self-Validation): Pull a 0.1 mL aliquot, quench in aqueous NaHCO₃, extract with CDCl₃, and analyze via ¹⁹F NMR. The reaction is complete when a distinct triplet/quartet signal appears at approximately -88 ppm, and the ¹³C NMR carbonyl peak (~197 ppm) is entirely consumed.

-

Workup: Quench the reaction slowly by pouring it into an ice-cold saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexane) to yield the product as a colorless liquid.

Step 2: Palladium-Catalyzed C-S Cross-Coupling

Objective: Couple the aryl bromide with TIPS-SH to form the protected thioether.

Palladium-catalyzed C-S cross-coupling catalytic cycle.

-

Setup: In a glovebox or under strict Schlenk conditions, charge a vessel with Pd(OAc)₂ (2 mol%), the bidentate ligand CyPF-tBu or Xantphos (2.5 mol%), and LiHMDS (1.1 equiv)[1].

-

Addition: Add anhydrous toluene to form a 0.2 M solution. Inject 1-bromo-3-(1,1-difluoroethyl)benzene (1.0 equiv) and TIPS-SH (1.05 equiv).

-

Reaction: Seal the vessel and heat to 90 °C for 2 to 4 hours.

-

IPC (Self-Validation): Monitor via GC-MS. The starting aryl bromide (m/z ~221) should disappear, replaced by a single distinct peak for the TIPS-protected thioether (m/z ~330).

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate to yield the crude intermediate, which can be used directly in the next step.

Step 3: Desilylation to the Free Thiol

Objective: Cleave the TIPS group to yield 3-(1,1-Difluoroethyl)benzenethiol.

-

Setup: Dissolve the crude TIPS-protected thioether in anhydrous THF (0.2 M).

-

Reaction: Cool to 0 °C and add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise. Stir for 30 minutes, allowing the reaction to warm to room temperature.

-

IPC (Self-Validation): Utilize Ellman’s Reagent (DTNB). Add a 5 µL aliquot of the reaction to a dilute DTNB solution in buffer. An immediate color change to bright yellow (absorbance at 412 nm) confirms the liberation of the free sulfhydryl (-SH) group.

-

Workup: Quench with 1M HCl to ensure the thiol remains protonated (avoiding basic oxidation). Extract with methyl tert-butyl ether (MTBE), wash with brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure (the product is somewhat volatile).

Comparative Data Analysis

To underscore the efficiency of this modern pathway, the following table summarizes the quantitative advantages of the Pd-catalyzed TIPS-SH route against the traditional Newman-Kwart rearrangement.

| Parameter | Traditional (Newman-Kwart) | Modern (Pd-Catalyzed TIPS-SH) |

| Steps from Aryl Halide | 4 (via Phenol intermediate) | 2 (Direct coupling) |

| Max Temperature Required | >250 °C (Thermal Rearrangement) | 90 °C (Cross-Coupling) |

| Reagent Toxicity | High (Thiocarbamoyl chlorides) | Moderate (Pd, Phosphines) |

| Odor / Handling Profile | Poor (Free thiols handled early) | Excellent (Masked as TIPS until end) |

| Overall Yield | 30% – 45% | 75% – 85% |

References

-

Fernández-Rodríguez, M. A., & Hartwig, J. F. (2010). One-pot synthesis of unsymmetrical diaryl thioethers by palladium-catalyzed coupling of two aryl bromides and a thiol surrogate. Chemistry - A European Journal, 16(8), 2355-2359. Available at:[Link]

Sources

spectroscopic data of 3-(1,1-Difluoroethyl)benzenethiol

An In-depth Technical Guide to the Spectroscopic Data of 3-(1,1-Difluoroethyl)benzenethiol

Introduction

3-(1,1-Difluoroethyl)benzenethiol is a unique organofluorine and organosulfur compound with potential applications in pharmaceutical development and materials science. The introduction of the difluoroethyl group can significantly alter the physicochemical properties of the parent benzenethiol molecule, influencing its lipophilicity, metabolic stability, and binding interactions. Accurate and comprehensive characterization of this compound is paramount for its use in research and development.

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-(1,1-Difluoroethyl)benzenethiol. As a self-validating system, this document will not only present the predicted data but also explain the underlying principles and experimental considerations for each technique. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted analytical portrait of the molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar fluorinated aromatic compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-(1,1-Difluoroethyl)benzenethiol forms the basis for all spectroscopic predictions. The 1,3- (or meta) substitution pattern on the benzene ring, combined with the unique electronic effects of the thiol (-SH) and difluoroethyl (-CF₂CH₃) groups, gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 3-(1,1-Difluoroethyl)benzenethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive layer of structural information.[1]

General NMR Workflow

Caption: General workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy

Experimental Protocol A ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer.[2] A sample of approximately 5-10 mg is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[3]

Data Analysis and Interpretation The proton NMR spectrum is expected to show distinct signals for the aromatic, thiol, and ethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-2, H-4, H-5, H-6) | 7.2 – 7.5 | Multiplet (m) | N/A | 4H |

| Thiol (SH ) | 3.4 – 3.7 | Singlet (s) | N/A | 1H |

| Methyl (CH₃ ) | ~2.0 | Triplet (t) | ³JHF ≈ 18-20 Hz | 3H |

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of 7.2-7.5 ppm. Due to the meta-substitution pattern, none of the aromatic protons are chemically equivalent, leading to overlapping signals.[4][5]

-

Thiol Proton: The thiol proton (-SH) typically appears as a broad singlet between 3.4 and 3.7 ppm.[3] Its chemical shift can be concentration-dependent, and it may not show coupling to adjacent protons due to rapid chemical exchange.

-

Methyl Protons: The three protons of the methyl group are chemically equivalent. They will be coupled to the two adjacent fluorine atoms, resulting in a triplet with a ³JHF coupling constant of approximately 18-20 Hz.

¹³C NMR Spectroscopy

Experimental Protocol ¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz.[2] Standard spectra are proton-decoupled to simplify the signals to singlets.[6] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.

Data Analysis and Interpretation The proton-decoupled ¹³C NMR spectrum will show eight distinct signals due to the molecule's lack of symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) |

| C-S (C1) | ~130 | Singlet | N/A |

| Aromatic CH (C2, C4, C5, C6) | 125 – 135 | 4 Singlets | N/A |

| C-CF₂ (C3) | ~140 | Triplet | ²JCF ≈ 20-25 Hz |

| C F₂CH₃ (Cα) | 120 – 125 | Triplet | ¹JCF ≈ 240-250 Hz |

| CF₂C H₃ (Cβ) | ~25 | Triplet | ²JCF ≈ 25-30 Hz |

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the sulfur (C1) and the carbon attached to the difluoroethyl group (C3) will be quaternary and have different chemical shifts from the four CH carbons.[7] The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents.[6]

-

Difluoroethyl Group Carbons: The most notable features are the large one-bond and two-bond carbon-fluorine coupling constants.[8]

-

Cα (-CF₂-): This quaternary carbon will be split into a triplet by the two directly attached fluorine atoms, with a large coupling constant (¹JCF) of approximately 240-250 Hz.

-

Cβ (-CH₃): This methyl carbon will also be split into a triplet due to two-bond coupling with the fluorine atoms (²JCF), with a smaller coupling constant of around 25-30 Hz.

-

¹⁹F NMR Spectroscopy

Theoretical Background ¹⁹F NMR is a highly valuable technique for analyzing organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments.[9] It also exhibits a much wider range of chemical shifts compared to ¹H NMR, which minimizes signal overlap and simplifies spectral analysis.[9][10]

Experimental Protocol A ¹⁹F NMR spectrum can be acquired on a standard multi-nuclear NMR spectrometer. Chemical shifts are typically referenced to an external standard, such as CFCl₃ (δ 0.00 ppm).

Data Analysis and Interpretation A single signal is expected in the ¹⁹F NMR spectrum.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CF₂ CH₃ | -90 to -110 | Quartet (q) | ³JHF ≈ 18-20 Hz |

-

Chemical Shift: The chemical shift for a difluoroethyl group attached to an aromatic ring typically falls within the -90 to -110 ppm range.[11]

-

Multiplicity: The two fluorine atoms are chemically equivalent. They are coupled to the three protons of the adjacent methyl group, resulting in a quartet based on the n+1 rule. The ³JHF coupling constant observed will be identical to that seen in the ¹H NMR spectrum for the methyl group.

Infrared (IR) Spectroscopy

Theoretical Background IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, allowing for their identification.

IR Spectroscopy Workflow

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Experimental Protocol For a liquid sample like 3-(1,1-Difluoroethyl)benzenethiol, the easiest method is Attenuated Total Reflectance (ATR). A small drop of the sample is placed directly onto the ATR crystal, and the spectrum is recorded. Alternatively, a spectrum can be obtained from a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Data Analysis and Interpretation The IR spectrum provides clear evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3050 - 3100 | C-H Stretch | Aromatic | Medium-Weak |

| 2850 - 3000 | C-H Stretch | -CH₃ | Medium |

| ~2550 | S-H Stretch | Thiol | Weak |

| 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| 1450 - 1500 | C=C Stretch | Aromatic Ring | Medium |

| 1000 - 1200 | C-F Stretch | Difluoroalkane | Strong |

| 690 - 900 | C-H Bend (out-of-plane) | meta-disubstituted Aromatic | Strong |

-

S-H Stretch: A weak but sharp absorption band around 2550 cm⁻¹ is characteristic of the S-H bond in a thiol.[12] Its weakness is a key identifying feature.

-

Aromatic C-H Stretch: Absorption just above 3000 cm⁻¹ is typical for C-H bonds where the carbon is sp² hybridized.[13]

-

Aliphatic C-H Stretch: The methyl group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹.[13]

-

C-F Stretch: The carbon-fluorine bonds will produce very strong and characteristic absorption bands in the 1000-1200 cm⁻¹ region.

-

Aromatic C=C Stretch: The benzene ring gives rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Strong absorptions in the 690-900 cm⁻¹ range are indicative of the out-of-plane C-H bending vibrations of the substituted benzene ring. The exact position of these bands can help confirm the meta-substitution pattern.[13]

Mass Spectrometry (MS)

Theoretical Background Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. This fragmentation pattern is reproducible and serves as a molecular fingerprint.

Mass Spectrometry Workflow

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ias.ac.in [ias.ac.in]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

3-(1,1-Difluoroethyl)benzenethiol NMR and mass spectrometry data

An In-depth Technical Guide on the Spectroscopic Characterization of 3-(1,1-Difluoroethyl)benzenethiol

Introduction

3-(1,1-Difluoroethyl)benzenethiol is an organofluorine compound featuring a thiophenol backbone substituted with a 1,1-difluoroethyl group. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] The thiol group, a versatile functional handle, further expands the molecule's potential for applications in drug discovery, materials science, and as a synthetic building block.

Given the absence of extensive published data for this specific molecule, this guide serves as a comprehensive framework for its analytical characterization. As a Senior Application Scientist, the objective here is not merely to present data but to elucidate the principles behind the spectroscopic behavior of 3-(1,1-Difluoroethyl)benzenethiol. We will explore the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explain the causality behind these predictions, and provide robust, self-validating protocols for data acquisition. This document is designed for researchers, scientists, and drug development professionals who require a deep, predictive understanding of how to approach the structural elucidation of novel fluorinated compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.

Core Principles: The Influence of the ¹⁹F Nucleus

The fluorine-19 (¹⁹F) nucleus is ideal for NMR analysis due to several key properties:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring isotope of fluorine, leading to high signal intensity without the need for isotopic enrichment.[2][3]

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% that of the proton (¹H), making it one of the most receptive nuclei for NMR detection.[3][4]

-

Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F NMR is vast, often spanning over 400 ppm, which significantly reduces the likelihood of signal overlap compared to ¹H NMR.[5][6] This sensitivity arises because the chemical shift is dominated by the paramagnetic shielding term, which is highly dependent on the electronic environment.[5]

A critical feature in the NMR spectra of organofluorine compounds is spin-spin (J) coupling between fluorine and other NMR-active nuclei (¹H and ¹³C). These couplings, which are transmitted through chemical bonds, provide invaluable information about molecular connectivity. Fluorine exhibits significant coupling over multiple bonds, with one-bond carbon-fluorine couplings (¹JCF) being particularly large.[7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The key influencing factors are the inductive effects of the fluorine and sulfur atoms and the magnetic anisotropy of the aromatic ring.

-

Aromatic Region (δ ≈ 7.0–7.5 ppm): The benzene ring contains four distinct protons. Due to the meta substitution pattern, we expect complex splitting.

-

H-2 and H-6: These protons will appear as multiplets, influenced by coupling to each other and to H-4/H-5. Long-range coupling to the fluorine atoms (⁴JHF and ⁵JHF) will likely introduce additional fine splitting, further complicating the signals.

-

H-4 and H-5: These protons will also present as complex multiplets due to ortho, meta, and para H-H couplings, as well as potential long-range couplings to the fluorine nuclei.

-

-

Aliphatic Region (δ ≈ 2.0 ppm): The methyl (CH₃) group is adjacent to the CF₂ group. Its signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms (³JHF). The typical magnitude for a three-bond H-F coupling of this nature is in the range of 15-25 Hz.

-

Thiol Proton (δ ≈ 3.0–4.0 ppm): The thiol proton (-SH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9][10]

Table 1: Predicted ¹H NMR Data for 3-(1,1-Difluoroethyl)benzenethiol

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H (H-2, H-4, H-5, H-6) | 7.0 – 7.5 | Multiplet (m) | H-H and H-F couplings |

| -SH | 3.0 – 4.0 | Broad Singlet (br s) | N/A |

| -CH₃ | ~2.0 | Triplet (t) | ³JHF ≈ 15–25 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will reveal all eight unique carbon atoms in the molecule. The defining feature will be the large C-F coupling constants.

-

Aromatic Region (δ ≈ 120–140 ppm): Six distinct signals are expected.

-

C-1 (C-CF₂): This quaternary carbon will be significantly influenced by the attached difluoroethyl group. Its signal will be split into a triplet by the two fluorine atoms (²JCF).

-

C-3 (C-S): The carbon directly bonded to sulfur will appear as a singlet, with its chemical shift influenced by the thiol group.

-

C-2, C-4, C-5, C-6: These protonated carbons will appear as singlets (in a proton-decoupled spectrum) unless long-range C-F coupling is resolved. C-2 and C-4 are expected to show splitting from three-bond (³JCF) and four-bond (⁴JCF) coupling to the fluorine atoms, respectively.

-

-

Aliphatic Region:

-

-CF₂- (δ ≈ 120–130 ppm): This quaternary carbon is directly bonded to two fluorine atoms, resulting in a very large one-bond C-F coupling constant (¹JCF, typically 240–280 Hz). The signal will therefore appear as a triplet . Its chemical shift will be significantly downfield due to the high electronegativity of the attached fluorines.[11][12]

-

-CH₃ (δ ≈ 20–30 ppm): The methyl carbon will be split into a triplet by the two geminal fluorine atoms (²JCF, typically 20–30 Hz).

-

Table 2: Predicted ¹³C NMR Data for 3-(1,1-Difluoroethyl)benzenethiol

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-C (C-1 to C-6) | 120 – 140 | Singlets or small multiplets | See text for details |

| -CF₂- | 120 – 130 | Triplet (t) | ¹JCF ≈ 240–280 |

| -CH₃ | 20 – 30 | Triplet (t) | ²JCF ≈ 20–30 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is often the simplest and most informative for structural confirmation of fluorinated compounds.

-

Prediction (δ ≈ -90 to -110 ppm): The two fluorine atoms of the -CF₂- group are chemically equivalent. They are coupled to the three equivalent protons of the adjacent methyl group. Therefore, the ¹⁹F NMR spectrum is predicted to show a single signal, which will be split into a quartet by the three neighboring protons (³JFH), with a coupling constant matching that observed in the ¹H NMR spectrum (~15-25 Hz). The chemical shift is typically referenced to CFCl₃.[13][14]

Table 3: Predicted ¹⁹F NMR Data for 3-(1,1-Difluoroethyl)benzenethiol

| Fluorine Assignment | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|

| -CF₂- | -90 to -110 | Quartet (q) | ³JFH ≈ 15–25 |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR workflow ensures data integrity and reproducibility.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(1,1-Difluoroethyl)benzenethiol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for its versatility.[9][15]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if absolute chemical shift referencing is required. Modern spectrometers can reference internally to the residual solvent signal.[16]

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability.

-

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be performed manually or using automated routines.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width is sufficient to cover all expected signals (e.g., 0-12 ppm).

-

¹⁹F Spectrum: Tune the probe to the ¹⁹F frequency. Acquire a standard one-pulse ¹⁹F spectrum. A wide spectral width (e.g., 250 ppm) should be used initially to locate the signal.[5] A proton-decoupled ¹⁹F spectrum can also be acquired to simplify the signal to a singlet, confirming the H-F coupling.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program on Bruker instruments). A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Diagram 1: General NMR Experimental Workflow

A generalized workflow for acquiring and processing NMR data.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.

Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique fragmentation pattern that serves as a molecular fingerprint.[17]

Predicted Fragmentation Pathway

The fragmentation of 3-(1,1-Difluoroethyl)benzenethiol will be governed by the stability of the resulting carbocations and radicals.

-

Molecular Ion (M⁺•): The molecular ion peak will correspond to the molecular weight of the compound (C₈H₈F₂S). Its presence confirms the molecular weight.

-

α-Cleavage (Loss of •CH₃): A primary and highly favorable fragmentation pathway for ethylbenzene derivatives is the cleavage of the bond alpha to the aromatic ring. In this case, loss of a methyl radical (•CH₃, 15 Da) would yield a highly stabilized difluoromethyl-substituted benzylic cation. This fragment is expected to be one of the most abundant peaks (potentially the base peak) in the spectrum.

-

Loss of •CHF₂: Cleavage of the C-C bond could lead to the loss of a difluoromethyl radical (•CHF₂, 51 Da).

-

Thiophenol-type Fragmentation: The thiophenol moiety can undergo characteristic fragmentation. Isomerization of the molecular ion followed by the loss of a thiocarbonyl group (•CS, 44 Da) or a thioformyl radical (•HCS, 45 Da) is a known pathway for thiophenols.[18]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value (Predicted) | Identity | Plausible Origin |

|---|---|---|

| 174 | [C₈H₈F₂S]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₇H₅F₂S]⁺ | M⁺• - •CH₃ (α-cleavage) |

| 123 | [C₇H₅F₂]⁺ | M⁺• - •SH |

| 110 | [C₆H₆S]⁺• | Thiophenol radical cation |

| 109 | [C₆H₅S]⁺ | Thiophenolate cation (loss of H from M⁺•) |

Diagram 2: Predicted EI-MS Fragmentation Pathway

Predicted major fragmentation pathways for the title compound under EI-MS.

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.[19]

-

Ionization: Utilize a standard Electron Ionization (EI) source operating at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40–300) to ensure detection of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, calculating the mass differences between major peaks to propose the structures of the fragment ions and the neutral losses.

Part 3: Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.

-

Mass Spectrometry provides the molecular weight (m/z 174) and the elemental formula (via high-resolution MS), confirming the overall composition. The fragmentation pattern (loss of 15 Da) strongly supports the presence of a terminal methyl group.

-

¹⁹F NMR confirms the presence of a -CF₂- group and, through its quartet multiplicity, proves its adjacency to a -CH₃ group.

-

¹H NMR corroborates the ¹⁹F NMR data by showing a triplet for the -CH₃ group, confirming its coupling to two fluorine atoms. It also details the substitution pattern on the aromatic ring.

-

¹³C NMR reveals all eight carbon atoms and, critically, confirms the connectivity through C-F coupling. The large ¹JCF for the -CF₂- carbon and the ²JCF for the -CH₃ carbon are diagnostic fingerprints for the 1,1-difluoroethyl moiety.

Diagram 3: Integrated Structure Elucidation Workflow

Integration of multi-technique data for unambiguous structure confirmation.

References

-

ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available from: [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]

-

RSC Publishing. Supporting Information - RSC.org. Available from: [Link]

-

Canadian Journal of Chemistry. A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]

-

Scribd. 11 - 19F-NMR Spectroscopy - Basic. Available from: [Link]

-

ResearchGate. Fragmentation pattern of thiophenol from aglycon under pyrolysis of.... Available from: [Link]

-

YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Available from: [Link]

-

University of Regensburg. GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. Available from: [Link]

-

Thieme. 13C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available from: [Link]

-

National Center for Biotechnology Information. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0307510). Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Available from: [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

-

University of California, Los Angeles. 13C NMR Chemical Shift Table. Available from: [Link]

-

FooDB. Showing Compound Benzenethiol (FDB011878). Available from: [Link]

-

Organic Syntheses. 2-NAPHTHALENETHIOL. Available from: [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

National Center for Biotechnology Information. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Available from: [Link]

-

Society for Redox Biology and Medicine. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and or. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. Available from: [Link]

-

Arabian Journal of Chemistry. LC-MS/MS based metabolite profiling and lipase enzyme inhibitory activity of Kaempferia angustifolia Rosc. with different extracting solvents. Available from: [Link]

Sources

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. colorado.edu [colorado.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. ukisotope.com [ukisotope.com]

- 17. scienceready.com.au [scienceready.com.au]

- 18. researchgate.net [researchgate.net]

- 19. LC-MS/MS based metabolite profiling and lipase enzyme inhibitory activity of <i>Kaempferia angustifolia</i> Rosc. with different extracting solvents - Arabian Journal of Chemistry [arabjchem.org]

Unlocking Thiol Reactivity: A Guide to the Chemistry of Difluoroethylated Benzenethiols in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reactivity of the thiol group in benzenethiols substituted with a difluoroethyl (CHF₂) moiety. As the strategic incorporation of fluorine continues to be a cornerstone of modern medicinal chemistry, understanding the nuanced effects of fluorinated substituents on the reactivity of key functional groups is paramount. We will dissect the electronic and steric influences of the CHF₂ group, provide actionable protocols for quantifying reactivity, and discuss the implications for drug design and development.

Introduction: The Strategic Value of the Difluoroethyl Group

The introduction of fluorine-containing groups is a widely employed strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The difluoroethyl group (CHF₂) serves as a unique bioisostere for various functional groups, offering a distinct electronic profile compared to its non-fluorinated or trifluoromethylated counterparts. When appended to a benzenethiol scaffold, the CHF₂ group acts as a powerful modulator of the thiol's intrinsic reactivity, creating opportunities for fine-tuning covalent interactions, improving synthesis outcomes, and designing novel molecular entities. This guide focuses on elucidating the principles that govern this modulation.

Fundamental Principles: Revisiting Thiol Reactivity

The thiol group (-SH) is a versatile functional handle in chemistry and biology. Its reactivity is primarily dictated by two key properties:

-

Acidity (pKa): The thiol proton is acidic, and its removal generates the highly nucleophilic thiolate anion (-S⁻). The pKa of benzenethiol is approximately 6.6, but this value is highly sensitive to the electronic nature of substituents on the aromatic ring.

-

Nucleophilicity: The thiolate anion is a soft, potent nucleophile that readily participates in a variety of crucial reactions, including S-alkylation, Michael additions, and disulfide bond formation. The nucleophilicity is directly tied to the availability of the lone pair electrons on the sulfur atom.

Electron-withdrawing groups (EWGs) on the benzene ring stabilize the negative charge of the thiolate conjugate base through inductive and/or resonance effects. This stabilization lowers the thiol's pKa, making it more acidic. Consequently, at a given physiological pH, a greater proportion of the more reactive thiolate species will be present.

The Modulating Influence of the Difluoroethyl Substituent

The difluoroethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. This has profound consequences for the reactivity of the proximal thiol group.

Electronic Effects and Thiol Acidity

The primary influence of the CHF₂ group is the significant enhancement of the thiol's acidity. By withdrawing electron density from the aromatic ring, it stabilizes the resulting thiolate anion, thereby lowering the pKa.

-

Positional Impact: The strength of this acidifying effect is dependent on the position of the CHF₂ group relative to the thiol:

-

ortho & para positions: The inductive effect is strongest at these positions, leading to the most significant decrease in pKa. This results in a higher concentration of the nucleophilic thiolate at neutral pH.

-

meta position: The inductive effect is weaker, resulting in a less pronounced, but still significant, decrease in pKa compared to unsubstituted benzenethiol.

-

This predictable modulation of acidity is a critical tool for medicinal chemists aiming to control the reactivity of a thiol "warhead" in covalent inhibitors or to optimize reaction conditions in synthetic pathways.

Steric Considerations

While the electronic effects are dominant, steric hindrance can play a role, particularly for the ortho-substituted isomer. The CHF₂ group can partially shield the thiol, potentially slowing the reaction rate with bulky electrophiles. This effect is generally less significant than the electronic enhancement but must be considered when designing sterically demanding transformations.

The interplay between these electronic and steric factors is summarized in the table below.

| Substituent Position | Dominant Effect | Expected Impact on Thiol pKa | Expected Impact on Nucleophilic Reactivity |

| ortho | Strong Inductive (-I) & Steric Hindrance | Significant Decrease | Strong enhancement, may be tempered by sterics |

| meta | Moderate Inductive (-I) | Moderate Decrease | Moderate enhancement |

| para | Strong Inductive (-I) | Significant Decrease | Strong enhancement |

Experimental Protocols for Reactivity Assessment

To harness the properties of difluoroethylated benzenethiols, it is essential to quantify their reactivity. The following are standard, authoritative protocols for determining pKa and assessing nucleophilicity.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the different UV absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻).

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4.0 to 9.0).

-

Stock Solution: Prepare a concentrated stock solution of the difluoroethylated benzenethiol in a suitable organic solvent (e.g., DMSO or ethanol).

-

Sample Preparation: Add a small, constant volume of the thiol stock solution to each buffer solution to create a series of samples with the same total thiol concentration but different pH values.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample. Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

-

Data Analysis: Plot the absorbance at this chosen wavelength against the pH of the solutions. Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the resulting sigmoidal curve.

// Define nodes prep_buffers [label="1. Prepare Buffers\n(pH 4.0 - 9.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="2. Prepare Thiol\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; create_samples [label="3. Create Samples\n(Constant [Thiol], Varying pH)", fillcolor="#FBBC05", fontcolor="#202124"]; measure_uv [label="4. Measure UV-Vis Spectra\nfor each sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Plot Absorbance vs. pH\n& Fit to Henderson-Hasselbalch Eq.", fillcolor="#34A853", fontcolor="#FFFFFF"]; pka_result [label="Result: Determine pKa", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define workflow prep_buffers -> create_samples; prep_stock -> create_samples; create_samples -> measure_uv; measure_uv -> analyze; analyze -> pka_result; } caption { label = "Diagram 2: Workflow for pKa determination via UV-Vis."; fontname = "Arial"; fontsize = 10; }

Protocol: Assessing Nucleophilicity via Kinetic Assay

The nucleophilic strength can be quantified by measuring the rate of reaction with a standard electrophile, such as iodoacetamide or N-ethylmaleimide, under controlled pH conditions.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the difluoroethylated benzenethiol and the chosen electrophile in a suitable buffer (e.g., phosphate buffer at pH 7.4).

-

Reaction Initiation: Initiate the reaction by mixing the thiol and electrophile solutions in a cuvette or reaction vial at a constant temperature.

-

Monitoring Reaction Progress: Monitor the reaction over time. This can be achieved by:

-

HPLC: Quench aliquots of the reaction at different time points and analyze the consumption of reactants and formation of the product by HPLC.

-

NMR: Monitor the reaction directly in an NMR tube by integrating the signals corresponding to the starting material and product.

-

-

Data Analysis: Plot the concentration of the starting material or product versus time. From this data, determine the initial reaction rate. By performing the experiment at different substrate concentrations, the second-order rate constant (k) can be calculated, providing a quantitative measure of nucleophilicity.

Synthetic Applications and Implications in Drug Development

The enhanced acidity and potent nucleophilicity of difluoroethylated benzenethiols make them valuable building blocks and functional motifs in drug discovery.

-

Covalent Inhibitors: The fine-tuned reactivity allows for the design of highly specific covalent inhibitors. By matching the thiol's pKa to a specific pH environment in a biological system, chemists can achieve targeted covalent bond formation with a protein of interest, enhancing potency and duration of action.

-

Bioconjugation: These thiols can serve as efficient handles for bioconjugation reactions, allowing for the stable attachment of molecules to proteins or other biomolecules under mild conditions.

-

Nucleophilic Aromatic Substitution (SₙAr): The corresponding thiolates are excellent nucleophiles for SₙAr reactions, enabling the synthesis of complex diaryl thioethers, which are common scaffolds in medicinal chemistry. The increased acidity allows these reactions to proceed under milder basic conditions compared to their non-fluorinated analogues.

Conclusion

The difluoroethyl group is a powerful tool for modulating the reactivity of the benzenethiol moiety. Its strong electron-withdrawing nature significantly lowers the thiol pKa, increasing the population of the highly reactive thiolate anion at physiological pH. This electronic enhancement, sometimes tempered by steric effects in the ortho-isomer, provides a predictable strategy for fine-tuning the nucleophilicity of this crucial functional group. By employing standard quantitative assays, researchers can precisely characterize this reactivity and leverage it to design more effective covalent drugs, optimize synthetic routes, and develop novel chemical probes. A thorough understanding of these principles is essential for any scientist working at the interface of organic synthesis and drug discovery.

References

There are no direct references for the specific topic "reactivity of the thiol group in difluoroethylated benzenethiols". The following references provide authoritative information on the foundational principles discussed in this guide, including thiol reactivity, the electronic effects of fluorine substituents, and standard methodologies for pKa and kinetic analysis.

electrophilic and nucleophilic substitution of 3-(1,1-Difluoroethyl)benzenethiol

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution of 3-(1,1-Difluoroethyl)benzenethiol

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-(1,1-difluoroethyl)benzenethiol, a molecule of interest for researchers in medicinal chemistry and materials science. The presence of a highly nucleophilic thiol group, a deactivating difluoroethyl substituent, and an aromatic ring creates a unique chemical landscape. This document elucidates the competing electronic and steric effects that govern its behavior in both nucleophilic and electrophilic substitution reactions. We will explore the dominant S-nucleophilicity of the thiol moiety, predict the regioselectivity of electrophilic aromatic substitution based on substituent effects, and provide validated experimental protocols for key transformations.

Molecular Architecture and Electronic Landscape

The reactivity of 3-(1,1-difluoroethyl)benzenethiol is dictated by the interplay between its two key functional groups on the benzene ring. Understanding their individual and combined electronic influence is paramount to predicting reaction outcomes.

The Thiol (-SH) Group: A Dominant Nucleophilic Center and Ortho-, Para-Director

The thiol group is the molecule's primary reactive center. Its sulfur atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions.[1][2] This makes the thiol group an activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr).[3]

Furthermore, the thiol proton is significantly more acidic (pKa ≈ 6.6 for benzenethiol) than that of an alcohol, allowing for easy deprotonation with common bases to form the thiolate anion (ArS⁻).[4][5] This anion is a potent, soft nucleophile, readily participating in a variety of reactions at the sulfur atom.[4][6]

The 1,1-Difluoroethyl Group: A Deactivating, Meta-Directing Influence

In contrast, the 1,1-difluoroethyl group (-CF₂CH₃) exerts a strong electron-withdrawing effect on the aromatic ring. This is primarily due to the high electronegativity of the two fluorine atoms, which pull electron density away from the ring through the sigma bonds (a -I or negative inductive effect).[7] This removal of electron density makes the aromatic ring less nucleophilic and thus deactivates it towards electrophilic attack compared to unsubstituted benzene.[7][8] Electron-withdrawing groups are typically meta-directors for SEAr reactions.[1][2][7]

Synthesis of Competing Influences

When both groups are present, their effects must be considered in concert. For electrophilic aromatic substitution, the more powerful activating group generally controls the regioselectivity.[9] Therefore, the ortho-, para-directing influence of the thiol group will dominate over the meta-directing influence of the deactivating 1,1-difluoroethyl group. However, the overall reaction rate will be slower than that of benzenethiol due to the deactivating nature of the difluoroethyl substituent.

Caption: Dominant electronic effects in 3-(1,1-difluoroethyl)benzenethiol.

Nucleophilic Substitution Reactions: The Primacy of the Thiol Group

The high polarizability and accessibility of the sulfur atom make it the preferred site for nucleophilic attack by a wide margin.[4]

Reactions at the Sulfur Center (S-Nucleophilicity)